molecular formula C12H18Cl2F2N2 B2539230 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride CAS No. 1380300-73-1

4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride

Cat. No.: B2539230
CAS No.: 1380300-73-1
M. Wt: 299.19
InChI Key: OAYUDVRTRZHHMD-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride (CAS 1380300-73-1) is a high-quality chemical building block designed for advanced research and development. This compound is supplied as a dihydrochloride salt, which can enhance its stability and solubility for experimental applications. It is extensively utilized as a key synthetic intermediate in medicinal chemistry and organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) . With a typical purity of >99% and availability in both bulk and prepack quantities, it meets the rigorous standards required for pharmaceutical applications . The product is analyzed using a suite of techniques including LCMS, HPLC, GC, and NMR to ensure identity and purity . This product is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Always refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

4,4-difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2.2ClH/c13-12(14)5-3-11(15,4-6-12)9-10-1-7-16-8-2-10;;/h1-2,7-8H,3-6,9,15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYUDVRTRZHHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(CC2=CC=NC=C2)N)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of reactions, including cyclization and fluorination.

    Introduction of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group is introduced via a nucleophilic substitution reaction.

    Amination: The amine group is introduced through a reductive amination process.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atoms and the amine group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and electrophiles like alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride as an anticancer agent. In vitro experiments have shown that this compound significantly inhibits the proliferation of various cancer cell lines, including:

  • A431 vulvar epidermal carcinoma cells : The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its antitumor effects.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against several bacterial strains. Research findings indicate:

  • Effectiveness against Gram-positive bacteria : Studies revealed that it has significant inhibitory effects on strains such as Staphylococcus aureus and Streptococcus pneumoniae, indicating its potential utility in antibiotic development .

Case Studies

Case StudyDescriptionFindings
Antitumor Effects Investigated the effects on A431 cellsInduced apoptosis via caspase activation, highlighting potential as an anticancer agent.
Antimicrobial Activity Evaluated against various bacterial strainsShowed significant inhibition against Gram-positive bacteria, suggesting development as a new antibiotic .

Pharmacokinetics and Toxicology

Initial pharmacokinetic assessments suggest that 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride has favorable absorption characteristics. However, comprehensive toxicological studies are necessary to establish its safety profile. Early results indicate minimal toxicity at therapeutic doses, making it a candidate for further investigation in clinical settings .

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural features and properties of 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride and analogous compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Supplier
4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride Pyridin-4-ylmethyl C₁₂H₁₆Cl₂F₂N₂ ~296.92–300 N/A CymitQuimica
4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride 2-Methoxyethyl C₉H₁₇ClF₂NO 230.5 95% Combi-Blocks
4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride 2-Fluorophenylmethyl C₁₃H₁₆ClF₃N 279.73 N/A Apollo Scientific
4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride 3-Fluorophenylmethyl C₁₃H₁₆ClF₃N 279.73 N/A Advanced Technology
Trans-4-[(3-chloropyridin-2-yl)oxy]cyclohexan-1-amine Dihydrochloride 3-Chloropyridin-2-yloxy C₁₁H₁₅Cl₃N₂O 299.62 N/A BIOFOUNT

Key Differences and Implications

This contrasts with fluorophenylmethyl substituents (e.g., 2- or 3-fluoro), which prioritize lipophilicity and metabolic stability .

Salt Form and Solubility: The dihydrochloride salt of the target compound enhances water solubility compared to mono-hydrochloride analogs (e.g., 230.5 g/mol compound), critical for in vivo bioavailability .

Fluorination :

  • All compounds feature a 4,4-difluorocyclohexane core, which improves metabolic stability and modulates electronic effects. However, substituent fluorination (e.g., 2- or 3-fluorophenyl) further fine-tunes steric and electronic properties .

Biological Activity

4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride (CAS No. 1380300-73-1) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a cyclohexane ring substituted with a pyridinylmethyl group and two fluorine atoms, which may enhance its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C12H18Cl2F2N2
  • Molecular Weight : 299.19 g/mol
  • CAS Number : 1380300-73-1

The structural characteristics of this compound suggest potential interactions with biological targets, particularly due to the presence of the pyridine moiety, which is known for its ability to engage in hydrogen bonding and π-stacking interactions.

Antimicrobial Properties

Recent studies have highlighted the compound's activity against various pathogens, particularly Mycobacterium tuberculosis. In a screening of novel chemical entities, compounds related to the 4PP series, which includes derivatives of 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine, demonstrated promising in vitro activity against MmpL3, a critical target in tuberculosis treatment. The structure–activity relationship (SAR) studies indicated that modifications to the cyclohexane and pyridine components could enhance antibacterial efficacy while optimizing physicochemical properties .

Cytotoxicity and Selectivity

In cytotoxicity assays, derivatives of this compound have shown variable activity against cancer cell lines. For instance, certain analogs exhibited IC50 values in the low micromolar range against specific cancer types, indicating potential as anticancer agents. The presence of fluorine atoms was noted to influence both the potency and selectivity of these compounds .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntitubercularMycobacterium tuberculosis2.7
CytotoxicityVarious Cancer Cell Lines<10
SelectivityCancer vs Normal CellsHigh

Safety and Toxicological Profile

The safety data for 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride indicates that acute toxicity data is limited. However, general precautions are advised when handling this compound due to potential irritant effects on skin and eyes. No significant mutagenic or carcinogenic effects have been reported in available studies .

Case Study: Tuberculosis Inhibition

In a focused study on tuberculosis, researchers synthesized several analogs of the 4PP series to evaluate their efficacy against MmpL3. The results demonstrated that specific modifications led to enhanced activity while maintaining favorable pharmacokinetic properties. For example, a compound with a cyclohexylmethylene group linked via an amide showed an MIC value of 2.7 µM against M. tuberculosis .

Case Study: Anticancer Activity

A separate investigation into the anticancer potential of related compounds revealed that modifications to the phenyl ring significantly impacted cytotoxicity against various cancer cell lines. One particular analog with a naphthyl substitution exhibited notable activity with an IC50 value comparable to established chemotherapeutics .

Q & A

Q. What are the key physicochemical properties of 4,4-difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride, and how do they influence experimental design?

Methodological Answer :

  • Physicochemical Profiling : Determine solubility (polar vs. non-polar solvents), melting point, and hygroscopicity via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For example, solubility in aqueous buffers is critical for biological assays, while stability in DMSO is essential for stock solutions .
  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the cyclohexane ring conformation and pyridine substitution pattern. Mass spectrometry (HRMS) confirms molecular weight (e.g., expected molecular ion at m/z 263.18 for the free base) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer :

  • Hazard Mitigation : Follow GHS guidelines (if classified) and SDS recommendations. Use fume hoods for weighing due to potential inhalational risks. Wear nitrile gloves and protective eyewear to avoid skin/eye contact, as described in analogous dihydrochloride salt safety protocols .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous release into drains. Neutralize acidic residues with sodium bicarbonate .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?

Methodological Answer :

  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (+0.1% TFA). Target ≥95% purity for biological assays.
    • Elemental Analysis : Confirm stoichiometry of dihydrochloride salt (e.g., Cl^- content via ion chromatography) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and reduce byproducts?

Methodological Answer :

  • Synthesis Optimization :
    • Stepwise Monitoring : Use in-situ FTIR or LC-MS to track intermediates (e.g., pyridin-4-ylmethylamine coupling to the difluorocyclohexane scaffold).
    • Catalyst Screening : Test palladium or copper catalysts for Buchwald-Hartwig amination steps. Compare turnover numbers (TON) and selectivity .
  • Byproduct Analysis : Identify impurities via GC-MS and adjust reaction stoichiometry or temperature to suppress side reactions (e.g., over-alkylation) .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer :

  • Stability Studies :
    • Accelerated Degradation : Incubate the compound at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation products via UPLC-QTOF.
    • pH-Dependent Stability : Prepare buffers (pH 1–10) and quantify remaining parent compound using validated HPLC methods. For example, dihydrochloride salts often show instability in alkaline conditions due to free base precipitation .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

Methodological Answer :

  • In Silico Docking :
    • Target Selection : Align the cyclohexane-amine scaffold with known pharmacophores (e.g., kinase hinge regions) using AutoDock Vina.
    • Free Energy Calculations : Apply molecular dynamics (MD) simulations (AMBER or GROMACS) to estimate binding affinities. Validate predictions with SPR or ITC assays .

Q. What methodologies are recommended for studying the compound’s role in targeted drug delivery systems?

Methodological Answer :

  • Nanocarrier Design :
    • Lipid Nanoparticles (LNPs) : Encapsulate the compound using microfluidics (e.g., ethanol injection method) and measure encapsulation efficiency via dialysis.
    • Release Kinetics : Use Franz diffusion cells to assess pH-triggered release in simulated physiological conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles across different solvent systems?

Methodological Answer :

  • Controlled Solubility Screening :
    • Solvent Panels : Test solubility in 10+ solvents (e.g., DMSO, ethanol, PBS) using nephelometry or UV-Vis spectroscopy.
    • Ternary Phase Diagrams : Map solubility limits with co-solvents (e.g., PEG 400) to identify optimal formulations .

Q. What experimental controls are essential when evaluating the compound’s cytotoxicity in cell-based assays?

Methodological Answer :

  • Cytotoxicity Mitigation :
    • Vehicle Controls : Include DMSO controls (≤0.1% v/v) to isolate solvent effects.
    • Counterion Comparison : Test the free base vs. dihydrochloride salt to assess chloride’s impact on IC50_{50} values .

Methodological Framework Integration

Q. How can the quadripolar model (theoretical, epistemological, morphological, technical) enhance research design for this compound?

Methodological Answer :

  • Theoretical Pole : Align with cyclohexylamine-based drug discovery frameworks (e.g., kinase inhibition mechanisms).
  • Technical Pole : Select advanced techniques like cryo-EM for target-complex visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.